2-(1H-1,3-benzodiazol-1-yl)benzoic acid
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a benzimidazole moiety fused to a benzoic acid structure. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives often interact with various proteins and enzymes, influencing their function
Mode of Action
It’s known that benzimidazole derivatives often act by binding to their target proteins or enzymes, altering their structure and function
Result of Action
Benzimidazole derivatives are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects
Biochemical Analysis
Biochemical Properties
It is known that imidazole, a similar compound, is a part of many biologically important molecules . Imidazole is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that imidazole-containing compounds can have a broad range of chemical and biological properties
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid typically involves the condensation of o-phenylenediamine with benzoic acid derivatives. One common method is the Phillips–Ladenburg reaction, which involves heating o-phenylenediamine with benzoic acid under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include acids, bases, and various organic solvents. .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties .
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)benzoic acid can be compared to other benzimidazole derivatives such as:
- 2-(1H-Benzimidazol-2-yl)benzoic acid
- 2-(1H-Benzimidazol-1-yl)-methylbenzoic acid These compounds share similar structural features but may differ in their specific biological activities and chemical properties. The unique combination of the benzimidazole and benzoic acid moieties in this compound contributes to its distinct chemical behavior and potential applications .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQFHWSILYDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29003-05-2 |
Source
|
Record name | 2-(1H-1,3-benzodiazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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